![molecular formula C9H13BO3 B1587631 2-Propoxyphenylboronic acid CAS No. 134896-34-7](/img/structure/B1587631.png)
2-Propoxyphenylboronic acid
Overview
Description
2-Propoxyphenylboronic acid is a chemical compound with the linear formula C6H4(OCH2CH2CH3)B(OH)2 . It has a molecular weight of 180.01 . It is a solid substance with a melting point of 65-69 °C .
Molecular Structure Analysis
The molecular structure of 2-Propoxyphenylboronic acid can be represented by the SMILES stringCCCOc1ccccc1B(O)O
. The InChI representation is 1S/C9H13BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6,11-12H,2,7H2,1H3
. Physical And Chemical Properties Analysis
2-Propoxyphenylboronic acid is a solid substance with a melting point of 65-69 °C . It has a molecular weight of 180.01 . The density is 1.1±0.1 g/cm3, boiling point is 339.9±44.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Drug Design and Synthesis
2-Propoxyphenylboronic acid: is a valuable compound in the field of drug design and synthesis. Its boronic acid moiety is known to interact with various biological substrates, making it a key ingredient in the development of proteasome inhibitors . These inhibitors are crucial in the treatment of cancers, such as multiple myeloma, by targeting proteolytic pathways that regulate protein turnover.
Neutron Capture Therapy
This compound has been explored as a boron-carrier for neutron capture therapy (NCT), a targeted cancer treatment. NCT utilizes boron-containing compounds that preferentially accumulate in tumor cells. When these cells are exposed to a neutron source, the boron atoms capture neutrons and undergo fission, selectively destroying cancerous cells .
Development of Sensing Devices
Boronic acids are integral to the development of chemical sensors for detecting saccharides and glycoproteins. The boronic acid group forms reversible covalent bonds with diols, commonly found in sugars, allowing for the detection of glucose levels, which is particularly useful in diabetes management .
Polymer and Material Science
In polymer and material science, 2-Propoxyphenylboronic acid is used to modify surface properties. It can be incorporated into polymers to create materials that respond to stimuli such as pH changes, which have applications in drug delivery systems and tissue engineering .
Organic Synthesis
The compound serves as a versatile reagent in Suzuki coupling reactions , a widely used method for creating carbon-carbon bonds in organic synthesis. This reaction is fundamental in the production of various organic electronic materials, pharmaceuticals, and agrochemicals .
Bioconjugation Techniques
2-Propoxyphenylboronic acid: is employed in bioconjugation strategies to attach biomolecules to various surfaces or to each other. This is particularly useful in the development of biosensors, where enzymes or antibodies are conjugated to an electrode surface for the detection of specific analytes .
Safety and Hazards
properties
IUPAC Name |
(2-propoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPMWYOVDLDQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400966 | |
Record name | 2-Propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxyphenylboronic acid | |
CAS RN |
134896-34-7 | |
Record name | 2-Propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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